2-Oxooxazolidine-5-carbaldehyde
Description
Properties
IUPAC Name |
2-oxo-1,3-oxazolidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-2-3-1-5-4(7)8-3/h2-3H,1H2,(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFSGENIZLZEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Comparative Analysis
Preparation Methods
Reaction Conditions and Optimization
- Starting Material: α,β-unsaturated γ-lactam (e.g., compound (±)-1)
- Oxidant: 3 equivalents of mCPBA
- Solvent: Diethyl ether (Et2O) found optimal over dichloromethane (CH2Cl2)
- Temperature: Room temperature
- Reaction Time: Approximately 4 hours
- Yield: Isolated yields range from 19% to 46%, depending on substrate and conditions
Optimization studies revealed that solvent choice significantly affected yield, with diethyl ether increasing product yield from 35% to 46%. Variation in oxidant equivalents, temperature, and concentration had minimal impact beyond this optimization.
Reaction Mechanism
The proposed mechanism involves three key steps:
Baeyer–Villiger Oxidation: The α,β-unsaturated γ-lactam undergoes Baeyer–Villiger oxidation to form an intermediate lactone or epoxy ester. This step is rare for unsaturated lactams but is facilitated by the presence of an enamine functionality adjacent to the carbonyl.
Epoxidation: Concurrent or subsequent epoxidation of the α,β-unsaturated bond occurs, generating an epoxide intermediate.
Concerted Rearrangement: A 1,2-migration of the carbamate oxygen leads to ring expansion and formation of the 2-oxazolidinone ring with the aldehyde substituent at position 5.
Density Functional Theory (DFT) calculations support this pathway, showing stabilizing interactions in the transition state, particularly involving a CH2COOEt substituent at position 4 of the lactam, which is critical for the rearrangement to proceed.
Substrate Scope and Limitations
The reaction tolerates various substituents on the phenyl ring of the lactam, both electron-donating and electron-withdrawing groups, yielding the corresponding 2-oxazolidinones in moderate yields (26–46%). However, the presence of the ester substituent at position 4 is essential; its absence leads to no product formation, underscoring its mechanistic role.
Summary Table of Key Reaction Parameters and Yields
| Parameter | Condition / Observation | Effect on Yield / Outcome |
|---|---|---|
| Oxidant equivalents | 3 equivalents of mCPBA | Optimal for reaction completion |
| Solvent | Diethyl ether (Et2O) vs. Dichloromethane (CH2Cl2) | Et2O improved yield from 35% to 46% |
| Temperature | Room temperature | Standard; no improvement at other temps |
| Reaction time | 4 hours | Complete consumption of starting material |
| Substituent at position 4 | CH2COOEt group present | Required for rearrangement to proceed |
| Substituent variations | Electron-donating and -withdrawing groups tolerated | Yields 26–46% |
| Side products | Minor side product (~15%) with different connectivity | Isolated and characterized |
Additional Notes on Reaction Workup and Stability
- Exposure of the oxazolidinone product to basic conditions during workup can lead to hydrolysis, forming aminoalcohols and further maleimide derivatives.
- The mCPBA oxidant must be purified to ~98% purity before use due to its explosive nature at higher purities.
- Attempts to isolate intermediates were unsuccessful, suggesting a fast, concerted mechanism.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF, THF, or dichloromethane | Higher polarity improves solubility |
| Temperature | 60–80°C | Elevated temps reduce side reactions |
| Catalyst | BF₃·Et₂O or Lewis acids | Accelerates cyclization |
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies aldehyde protons (δ 9.5–10.0 ppm) and oxazolidine ring carbons. DEPT-135 confirms CH₂/CH₃ groups .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. ORTEP-3 generates 3D visualizations of the oxazolidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can researchers optimize synthetic yield while minimizing side-product formation?
Answer:
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent ratios, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature, solvent, and stirring rate .
- In-situ Monitoring : Techniques like FT-IR or HPLC track intermediate formation. Quenching reactions at 85% conversion reduces byproducts .
- Purification Strategies : Gradient column chromatography (hexane/ethyl acetate) isolates the target compound from unreacted precursors .
Advanced: How should researchers address contradictions in spectral data or crystallographic results?
Answer:
- Cross-validation : Compare NMR data with computed spectra (e.g., using Gaussian) to confirm assignments. Discrepancies in NOESY/ROESY may indicate conformational flexibility .
- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned datasets, ensuring accurate unit cell parameters .
- Statistical Analysis : Apply R-factor metrics (e.g., Rint) to assess data reproducibility. Outliers may signal poor crystal quality or incorrect space group assignment .
Advanced: What computational approaches predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations : Gaussian or ORCA software models transition states for nucleophilic attacks on the aldehyde group. Fukui indices identify electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects to predict regioselectivity in polar solvents .
- Docking Studies : AutoDock Vina evaluates binding affinity with biological targets (e.g., enzymes), guiding medicinal chemistry applications .
Basic: How should experimental procedures be documented to ensure reproducibility?
Answer:
- Detailed Protocols : Include exact molar ratios, solvent drying methods, and inert atmosphere steps (e.g., argon purge) .
- Supporting Information : Provide raw spectral data (NMR, IR) and crystallographic CIF files. Reference analogous compounds (e.g., 5-Fluoro-2-methoxybenzaldehyde) for benchmarking .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for halogenated byproducts .
Advanced: What strategies resolve low purity in final products?
Answer:
- Recrystallization Optimization : Screen solvent pairs (e.g., ethanol/water) to maximize crystal lattice stability .
- HPLC-Purification : Use C18 columns with acetonitrile/water gradients (5–95%) to separate aldehydes from oxidized acids .
- Kinetic vs. Thermodynamic Control : Lower reaction temperatures favor kinetic products, while prolonged heating shifts equilibrium toward thermodynamically stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
